Irinotecan carboxylate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

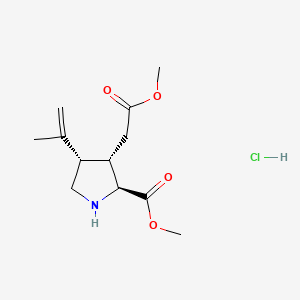

Irinotecan Carboxylate Sodium Salt is a derivative of irinotecan, a topoisomerase I inhibitor used primarily in cancer chemotherapy. Irinotecan itself is a water-soluble analogue of camptothecin, a natural compound extracted from the Chinese tree Camptotheca acuminata. The compound is used to treat various cancers, including colorectal and pancreatic cancers .

Applications De Recherche Scientifique

Irinotecan Carboxylate Sodium Salt is extensively used in scientific research, particularly in the fields of:

Chemistry: Studying the chemical properties and reactions of camptothecin derivatives.

Biology: Investigating the biological effects of topoisomerase I inhibitors on cellular processes.

Medicine: Developing and testing new cancer therapies, particularly for colorectal and pancreatic cancers.

Industry: Producing pharmaceutical formulations for clinical use

Mécanisme D'action

Target of Action

Irinotecan Carboxylate Sodium Salt, also known as Irinotecan, primarily targets DNA topoisomerase I , a nuclear enzyme involved in DNA replication . This enzyme plays a crucial role in relaxing torsionally strained (supercoiled) DNA, which is essential for DNA replication and transcription .

Mode of Action

Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterase in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death .

Biochemical Pathways

Irinotecan has a highly complex metabolism. It is subject to extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products . These processes mediate drug elimination, either through metabolic breakdown or excretion .

Pharmacokinetics

The pharmacokinetics of Irinotecan are characterized by large interindividual variability . The mean systemic clearance and steady-state volume of distribution values are 14.3 l/h/m² and 211 l/m², respectively . The clearance of Irinotecan is mainly biliary (66%) and independent of dose . Both Irinotecan and SN-38 exist in an active lactone form and an inactive carboxylate form, between which an equilibrium exists that depends on the pH and the presence of binding proteins .

Result of Action

The molecular and cellular effects of Irinotecan’s action are primarily due to its inhibition of DNA topoisomerase I, which leads to DNA damage and cell death . This results in the arrest of the cell cycle in the S-G2 phase and ultimately leads to cancer cell death .

Action Environment

The metabolism of Irinotecan is prone to environmental and genetic influences . Genetic variants in the DNA of enzymes and transporters involved in Irinotecan’s metabolism could predict a part of the drug-related toxicity and efficacy of treatment . Patient characteristics, lifestyle, and comedication also influence Irinotecan pharmacokinetics . Other factors, including dietary restriction, are currently being studied .

Analyse Biochimique

Biochemical Properties

Irinotecan Carboxylate Sodium Salt interacts with the enzyme topoisomerase I . It is converted in vivo by carboxylesterase to its active metabolite SN-38, which is 100- to 1000-fold more active compared with Irinotecan itself . This interaction inhibits the re-ligation process of the DNA strands, leading to DNA damage and cell death .

Cellular Effects

The effects of Irinotecan Carboxylate Sodium Salt on cells are profound. It interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately causing cancer cell death . It has been shown to have superior antitumor activity against colon cancer cells compared to CPT-11 and SN38 .

Molecular Mechanism

The molecular action of Irinotecan Carboxylate Sodium Salt occurs by trapping a subset of topoisomerase -1-DNA cleavage complexes . One Irinotecan molecule stacks against the base pairs flanking the topoisomerase-induced cleavage site and poisons (inactivates) the topoisomerase 1 enzyme .

Temporal Effects in Laboratory Settings

The metabolism of Irinotecan Carboxylate Sodium Salt is complex and characterized by large interindividual pharmacokinetic variability . The conversion of Irinotecan lactone to carboxylate within the circulation is rapid, with an initial half-life of between 9 and 14 min .

Dosage Effects in Animal Models

In animal models, the anti-tumor effects of Irinotecan Carboxylate Sodium Salt were markedly superior to those of the CPT-11 injection group in all four xenograft models

Metabolic Pathways

Irinotecan Carboxylate Sodium Salt undergoes extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products .

Transport and Distribution

The transport and distribution of Irinotecan Carboxylate Sodium Salt within cells and tissues are influenced by various drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter . These proteins are present on the bile canalicular membrane and play a significant role in the elimination of the drug .

Subcellular Localization

It is known that the active form of the drug, SN-38, interacts with the enzyme topoisomerase I, which is located in the cell nucleus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Irinotecan Carboxylate Sodium Salt can be synthesized through the reaction of irinotecan with sodium hydroxide. The process involves the hydrolysis of the lactone ring of irinotecan to form the carboxylate salt. This reaction typically occurs under basic conditions and can be facilitated by heating .

Industrial Production Methods

Industrial production of irinotecan and its derivatives, including Irinotecan Carboxylate Sodium Salt, involves large-scale synthesis using similar hydrolysis reactions. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions

Irinotecan Carboxylate Sodium Salt undergoes various chemical reactions, including:

Hydrolysis: Conversion of the lactone ring to the carboxylate form.

Oxidation and Reduction: These reactions can modify the functional groups on the molecule, although they are less common in standard applications.

Substitution: Replacement of functional groups, often used in the synthesis of derivatives.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide or other strong bases.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products

The primary product of these reactions is the carboxylate form of irinotecan, which retains the anticancer properties of the parent compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Topotecan: Another topoisomerase I inhibitor used in cancer therapy.

9-Aminocamptothecin: A camptothecin derivative with similar anticancer properties.

9-Nitrocamptothecin: Another derivative used in cancer treatment.

Uniqueness

Irinotecan Carboxylate Sodium Salt is unique due to its water solubility and the ability to be converted into its active form, SN-38, which is significantly more potent. This makes it a valuable compound in cancer chemotherapy, offering a balance between efficacy and manageable side effects .

Propriétés

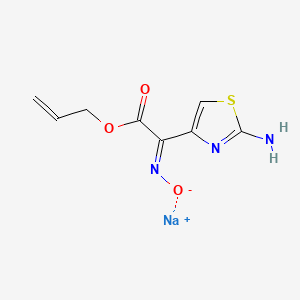

IUPAC Name |

sodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N4O7.Na/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41;/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41);/q;+1/p-1/t33-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZQEGIYKWOXLC-WAQYZQTGSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N4NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)